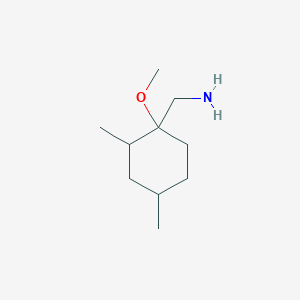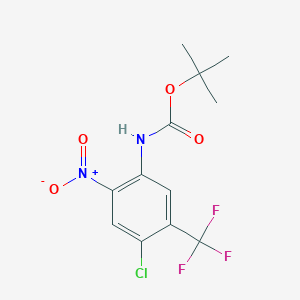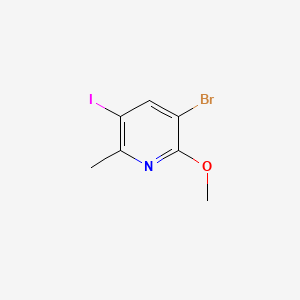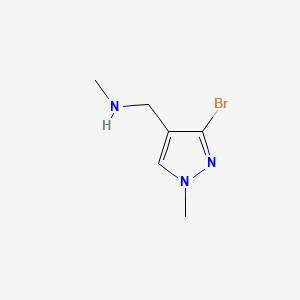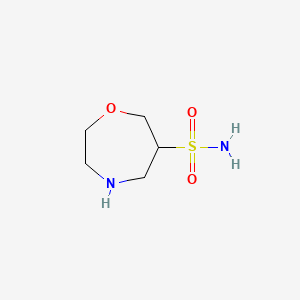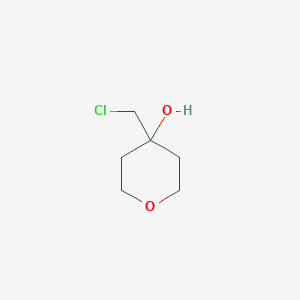
methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Formation of the Ester: The brominated pyridine is then reacted with methyl acrylate under basic conditions to form the desired ester. Common bases used in this reaction include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the ester moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(4-bromopyridin-2-yl)prop-2-enoate: Similar structure but with the bromine atom at the 4-position.
Ethyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2E)-3-(6-chloropyridin-2-yl)prop-2-enoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate is unique due to the specific positioning of the bromine atom and the ester functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
853179-81-4 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
methyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3/b6-5+ |
Clave InChI |
UMLDOBIBUOKMNJ-AATRIKPKSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=NC(=CC=C1)Br |
SMILES canónico |
COC(=O)C=CC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)
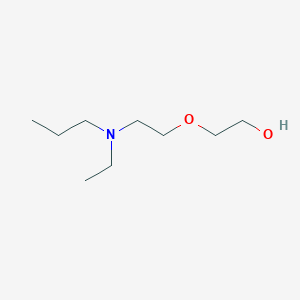
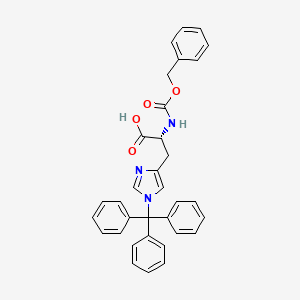
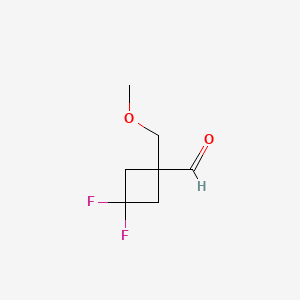

![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)
![2,6,8-Triazadispiro[3.0.4^{5}.3^{4}]dodecane-7,9-dionehydrochloride](/img/structure/B15302579.png)
